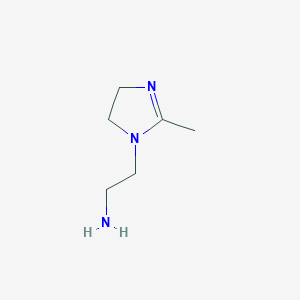

2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2-methyl-4,5-dihydroimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-6-8-3-5-9(6)4-2-7/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIHUNGBYXWBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289186 | |

| Record name | 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6528-88-7 | |

| Record name | NSC59725 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Ethylenediamine Derivatives with Aldehydes or Ketones

A classical approach involves the condensation of ethylenediamine or substituted ethylenediamines with aldehydes or ketones bearing a methyl substituent to form the 4,5-dihydroimidazole ring. This reaction typically proceeds under reflux in solvents such as ethanol or methanol with acid catalysis to facilitate cyclization.

Example: Heating ethylenediamine with 2-methylacetaldehyde under reflux yields the corresponding 2-methylimidazoline derivative, which can then be functionalized to introduce the ethan-1-amine side chain.

Reaction conditions: Acidic medium (e.g., acetic acid), reflux temperature, 4-8 hours.

Yields: Generally moderate to good (50-80%).

Bromination and Subsequent Reaction with Amines (Patent-Based Method)

A patented method for related imidazole derivatives (WO2009071584A1) describes the bromination of intermediates followed by reaction with formamide or amines to introduce nitrogen functionalities, followed by catalytic hydrogenation to reduce vinyl groups to alkyl groups.

-

- Bromination of intermediate ketones or vinyl derivatives using bromine in methylene chloride.

- Reaction of brominated intermediates with excess formamide to form imidazole hydrochlorides.

- Catalytic hydrogenation (Pd/C catalyst, hydrogen atmosphere, 3 bar, 80-85°C) to reduce vinyl to ethyl or methyl groups.

- Workup involving filtration, washing, and recrystallization.

Relevance: While this method is described for 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)imidazole, the approach can be adapted for 2-methyl substituted imidazolines by using appropriate aldehyde or ketone precursors.

Yields: High yields reported for hydrogenation steps (up to 90%).

Base-Catalyzed Intramolecular Hydroamidation

A 2019 study (J. Org. Chem.) reports organocatalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas using BEMP (a strong non-nucleophilic base).

-

- Mixing propargylic amines with isocyanates in acetonitrile with catalytic BEMP at room temperature.

- Rapid reaction completion (minutes to hours).

- Purification by silica gel chromatography.

Potential application: Although this method specifically targets imidazolidinones, the strategy of intramolecular cyclization catalyzed by base could be adapted for synthesizing substituted imidazolines like 2-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine.

Yields: High yields (up to quantitative in some cases).

Synthesis via Dimethyl Aryldithioimidocarbonates and Ethylenediamine

A method for preparing 2-arylamino-2-imidazolines involves heating dimethyl aryldithioimidocarbonates with ethylenediamine under reflux in DMF, followed by purification.

Reaction conditions: Reflux in DMF, 2-4 hours.

Yields: Moderate to good (around 60-70%).

Relevance: This method shows the utility of ethylenediamine derivatives in constructing imidazoline rings, which could be adapted to introduce methyl substitution.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Typical Yields (%) | Notes |

|---|---|---|---|---|

| Cyclization of diamines + aldehydes | Ethylenediamine + 2-methylacetaldehyde, acid, reflux | Simple, classical approach | 50-80 | Widely used, scalable |

| Bromination + formamide + hydrogenation (Patent) | Bromine, formamide, Pd/C, H2 (3 bar, 80-85°C) | High efficiency, selective reduction | Up to 90 | Adaptable to methyl substitution |

| One-pot metal- and acid-free | Hydroxylamine + ethyl glyoxalate + chloro-2-propanone | Mild, environmentally friendly | Good (variable) | Suitable for functionalized imidazoles |

| Base-catalyzed hydroamidation | Propargylic amines + isocyanates + BEMP, RT | Rapid, high yield, metal-free | Up to quantitative | Potential for imidazoline analogues |

| Dimethyl aryldithioimidocarbonates + ethylenediamine | Dimethyl aryldithioimidocarbonates, ethylenediamine, DMF reflux | Moderate yield, straightforward | 60-70 | Useful for substituted imidazolines |

Chemical Reactions Analysis

Acylation and Sulfonylation Reactions

The primary amine undergoes acylation with acyl chlorides or sulfonylation with sulfonyl chlorides to form amides or sulfonamides. For example:

-

Reaction with benzoyl chloride in chloroform and triethylamine yields N-(7-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[1,2-c] triazol-3(5H)-ylidene)benzamide .

-

Sulfonylation with p-toluenesulfonyl chloride produces sulfonamide derivatives under mild conditions .

Table 1: Representative Acylation/Sulfonylation Reactions

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzoyl chloride | Amide with imidazo-triazole core | 85–90 | CHCl₃, TEA, RT | |

| Tosyl chloride | Sulfonamide with 4,5-dihydroimidazole | 78–82 | DCM, 0°C to RT |

Cyclocondensation with Carbonyl Compounds

The amine reacts with aldehydes or ketones to form Schiff bases, which can cyclize into fused heterocycles:

-

Condensation with aromatic aldehydes (e.g., benzaldehyde) generates imine intermediates, followed by cyclization to yield imidazo[2,1-c] triazoles .

-

In a one-pot protocol, reactions with ethyl cyanoacetate and ethyl glycinate hydrochloride form 4-imidazolinones via sequential nucleophilic attacks and ring closure .

Mechanistic Insight:

-

Nucleophilic attack by the amine on carbonyl groups forms intermediates.

-

Cyclization eliminates small molecules (e.g., H₂O, EtOH) to stabilize aromatic systems .

Nucleophilic Substitution at the Imidazoline Ring

The 4,5-dihydroimidazole ring participates in substitution reactions:

-

2-Chloro-4,5-dihydroimidazole reacts with arylhydrazinecarbonitriles to form fused imidazo-triazoles via tandem substitutions .

-

Hydrogenation of the dihydroimidazole ring (e.g., using Pd/C) can yield fully aromatic imidazoles, though this requires optimization .

Formation of Ureas and Thioureas

Reactions with isocyanates or isothiocyanates produce urea/thiourea derivatives:

-

Phenyl isocyanate reacts to form N-(imidazolinyl)phenylurea derivatives in 70–80% yields .

-

Thiourea analogs exhibit enhanced solubility and potential bioactivity .

Cross-Coupling and Metal-Catalyzed Reactions

The imidazoline nitrogen can coordinate to metals, enabling catalytic transformations:

-

Palladium complexes (e.g., Pd-PEPPSI) facilitate Suzuki-Miyaura couplings and Buchwald-Hartwig aminations .

-

Copper-catalyzed C–N couplings with aryl halides form biheterocyclic systems .

Table 2: Catalytic Applications of Imidazoline Derivatives

| Catalyst | Reaction Type | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Pd-PEPPSI-IPr | Suzuki-Miyaura coupling | Aryl bromides | 88–95 | |

| CuI nanoparticles | C–N coupling | 3-Bromo-5-(trifluoromethyl)aniline | 75 |

Ionic Liquid-Mediated Syntheses

Solvent-free or ionic liquid conditions improve reaction efficiency:

-

A BF₃·Et₂O-promoted reaction with nitriles forms 2,4-disubstituted imidazoles in >90% yields .

-

Recyclable ionic liquids (e.g., [BMIM]BF₄) enable eco-friendly synthesis of trisubstituted imidazoles .

Key Challenges and Outlook

-

Regioselectivity: Controlling substitution patterns on the imidazoline ring remains challenging .

-

Catalyst Design: Developing chiral catalysts for asymmetric imidazoline functionalization is understudied .

-

Bioactivity Optimization: Structure-activity relationships for antimicrobial hybrids require deeper exploration .

This compound’s reactivity underscores its utility in medicinal and materials chemistry, though further mechanistic studies are needed to unlock its full synthetic potential.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other imidazole derivatives suggests it may exhibit biological activity relevant to drug development. For instance, imidazole compounds are known for their roles as antifungal and antibacterial agents. The dihydroimidazole structure may enhance the pharmacokinetic properties of derivatives, making them suitable candidates for further research in treating infections or other diseases.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of various imidazole derivatives, including those similar to 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine. The findings indicated that modifications in the imidazole ring could significantly influence antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

Pesticide Development

The compound's nitrogen-containing structure suggests it could be effective in developing new pesticides. Nitrogen heterocycles are often employed in agrochemicals due to their ability to interact with biological systems. Research has indicated that imidazole-based compounds can serve as effective insecticides or fungicides .

Case Study: Insecticidal Properties

Research demonstrated that certain imidazole derivatives possess insecticidal properties against common agricultural pests. For example, a derivative similar to 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine was shown to reduce the population of aphids in controlled studies, indicating its potential use in sustainable agriculture .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in synthesizing new polymers or as a crosslinking agent due to its amine functional group. The ability of amines to form hydrogen bonds can enhance the mechanical properties of polymers.

Case Study: Polymer Enhancement

A study focused on incorporating imidazole-based compounds into polymer matrices revealed improved thermal stability and mechanical strength. The research suggested that integrating 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine into polyurethane formulations resulted in materials with enhanced durability for industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 4,5-Dihydroimidazole Derivatives

Key Observations:

- Lipophilicity: OMID’s long aliphatic chain (heptadec-8-en-1-yl) enhances lipophilicity, making it suitable for corrosion inhibition in hydrophobic environments . In contrast, the target compound’s methyl group provides moderate hydrophobicity.

- Aromatic vs. Aliphatic Substituents: Benzimidazole derivatives (e.g., compound 6h) exhibit extended conjugation, which may improve binding affinity in biological systems compared to non-aromatic analogs .

Functional and Application Differences

- Corrosion Inhibition: OMID demonstrates efficacy as a corrosion inhibitor for carbon steel in acidic environments, attributed to its amphiphilic structure aligning at metal surfaces . The target compound’s shorter side chain may limit similar performance.

- Pharmacological Potential: NC-7 and related chloro-substituted analogs are often explored for receptor-binding studies due to their electron-deficient aromatic rings, which may enhance interactions with biological targets .

- Material Science: Trifluoromethyl-substituted derivatives (e.g., CF₃-imidazole) are valued in polymer chemistry for their thermal stability and resistance to oxidation .

Biological Activity

2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine, also known as a derivative of imidazole, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, antibacterial properties, and potential therapeutic applications.

- Molecular Formula : C6H13N3

- Molecular Weight : 127.19 g/mol

- CAS Number : 6528-88-7

The compound crystallizes in the triclinic system and is characterized by its unique imidazole structure, which contributes to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine. The compound has been tested against several bacterial strains, demonstrating significant antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of the compound against various Gram-positive and Gram-negative bacteria is summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Bacillus subtilis | 15 |

| Pseudomonas aeruginosa | 30 |

These results indicate that the compound exhibits varying degrees of antibacterial activity, with particularly strong effects against Staphylococcus aureus and Bacillus subtilis .

The antibacterial mechanism of action for imidazole derivatives typically involves interference with bacterial cell wall synthesis and disruption of cellular processes. Studies suggest that these compounds may inhibit DNA synthesis and cause DNA strand breaks, leading to bacterial cell death .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated a series of imidazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine showed promising activity against multi-drug resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The MIC values ranged from 20 to 40 µM for various derivatives tested .

Synthesis and Structure Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of imidazole derivatives has revealed that modifications to the imidazole ring can enhance biological activity. For instance, substituents at specific positions on the ring have been shown to improve potency against bacterial strains. The introduction of lipophilic groups appears to increase binding affinity to bacterial targets .

Q & A

Q. Basic

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, which may hydrolyze the imidazoline ring .

How can one optimize reaction conditions for synthesizing the imidazole ring in this compound?

Advanced

Optimization strategies include:

- Solvent systems : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during alkylation.

- Catalysts : Add ammonium acetate in acetic acid to accelerate cyclization via acid-catalyzed imine formation .

- Temperature control : Maintain 80–100°C during imidazoline ring closure to balance reaction rate and side-product formation. Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

What methods are used to evaluate its corrosion inhibition properties?

Advanced

Electrochemical techniques are critical:

- Potentiodynamic polarization (PDP) : Measure corrosion current density () in 1 M HCl with varying inhibitor concentrations. A shift in > 85 mV indicates anodic/cathodic inhibition .

- Electrochemical impedance spectroscopy (EIS) : Analyze charge-transfer resistance () to assess adsorption efficiency. Higher correlates with better surface coverage .

- Surface characterization : Post-experiment SEM/EDX confirms inhibitor adsorption on metal substrates .

How to resolve structural ambiguities in derivatives using crystallography?

Q. Advanced

- X-ray crystallography : Use SHELX programs (SHELXD for phase solution, SHELXL for refinement) to determine crystal structures. For example, validate the imidazoline ring conformation and amine side-chain orientation .

- Cross-validation : Compare crystallographic data with -NMR (e.g., coupling constants for chair/boat conformations) and IR (C=N stretch ~1640 cm⁻¹) to resolve discrepancies .

How to design analogues with modified aliphatic chains for enhanced bioactivity?

Q. Advanced

- Chain-length variation : Replace the methyl group with longer alkyl chains (e.g., heptadecenyl) via reductive amination. Use Pd/C hydrogenation for unsaturated analogs .

- Functionalization : Introduce double bonds (e.g., Z-configuration via Wittig reactions) to study membrane interaction in biological systems .

- Characterization : Employ -NMR for chain conformation analysis and MALDI-TOF MS for molecular weight confirmation .

How to assess the compound’s potential antimicrobial activity?

Q. Advanced

- In vitro assays : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against S. aureus or E. coli.

- Mechanistic studies : Use fluorescence microscopy with propidium iodide to evaluate membrane disruption .

- Synergy testing : Combine with commercial antibiotics (e.g., ampicillin) to assess enhanced efficacy via checkerboard assays .

How to address contradictions in reported biological activity data?

Q. Advanced

- Reproducibility : Standardize assay conditions (e.g., pH, temperature, cell density) across labs.

- Control experiments : Test for endotoxin contamination (LAL assay) and solvent cytotoxicity (MTT assay) .

- Multi-technique validation : Correlate bioactivity with structural data (e.g., molecular docking to predict target binding) and physicochemical properties (logP, solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.